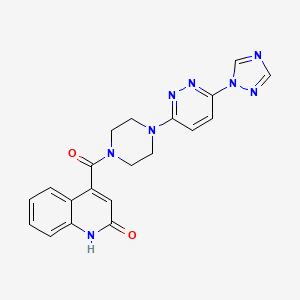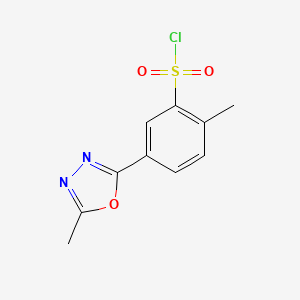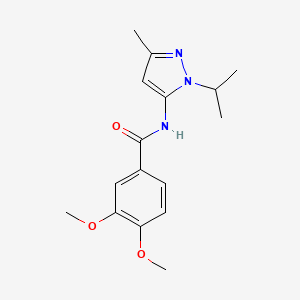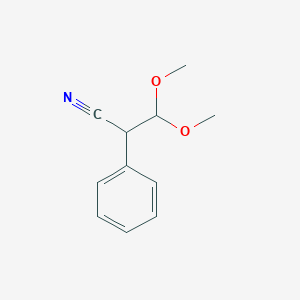
N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as AQ-RA 741, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for research in different fields.
Scientific Research Applications
Synthetic Methodologies
A significant aspect of the research involving compounds like N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is focused on synthetic methodologies. For instance, a high-yielding cyclisation process for synthesizing related compounds through acyliminium ion cyclisation demonstrates the chemical versatility and synthetic accessibility of such compounds (King, 2007). This type of research underpins the development of novel compounds with potential applications in various fields, including medicinal chemistry.
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potential of related quinoxaline derivatives has been extensively studied, indicating the therapeutic potential of compounds within this chemical class. For example, certain derivatives have shown significant antimicrobial activity and promising anticancer effects in in vitro studies (Mehta et al., 2019). These findings suggest that this compound and its analogs could have applications in developing new antimicrobial and anticancer agents.
Molecular Docking and Drug Design
The utilization of molecular docking studies in the research of quinoxaline derivatives illustrates the compound's relevance in drug design and discovery. For instance, molecular docking studies of similar compounds against various biological targets have provided insights into their potential as lead compounds for developing new therapeutic agents (Al-Suwaidan et al., 2016). This approach helps in understanding the interaction between these compounds and biological macromolecules, which is crucial for rational drug design.
Antiplasmodial Properties
Research into the antiplasmodial properties of related compounds highlights the potential of quinoxaline derivatives in treating parasitic infections. For example, certain N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have shown potential in vitro antiplasmodial properties against the Plasmodium falciparum strain (Mphahlele et al., 2017). Such studies contribute to the search for new treatments for malaria and other parasitic diseases.
Anticonvulsant Activity
The exploration of anticonvulsant activities in quinoxaline derivatives also represents an important area of research. Studies have demonstrated that certain derivatives possess notable anticonvulsant activities, which could lead to the development of new therapeutic options for epilepsy and other seizure disorders (Ibrahim et al., 2013).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(22)12-6-8-13(9-7-12)19-17(23)10-16-18(24)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDAZSIAZJSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)


![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)